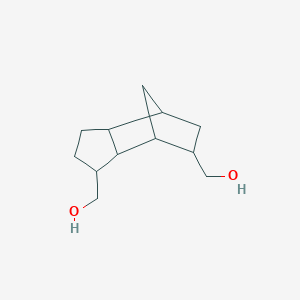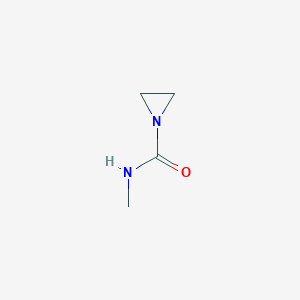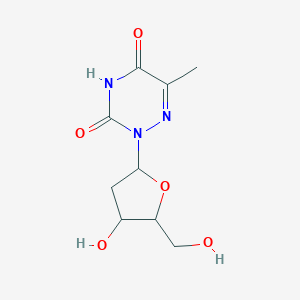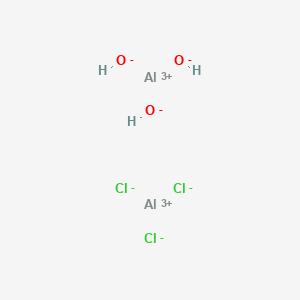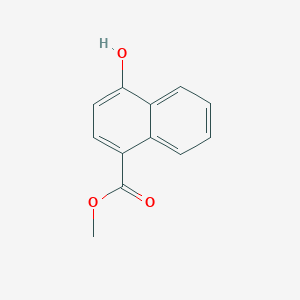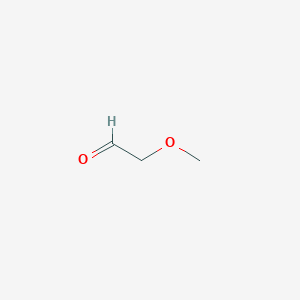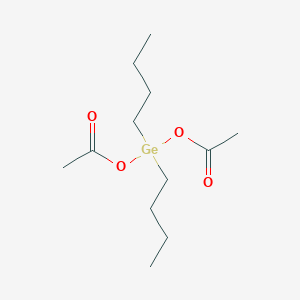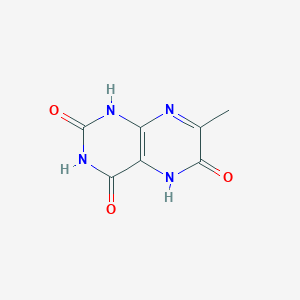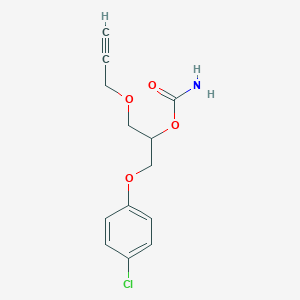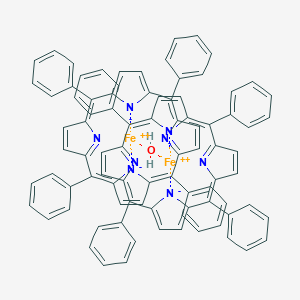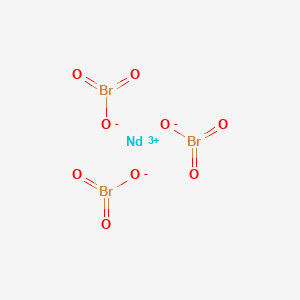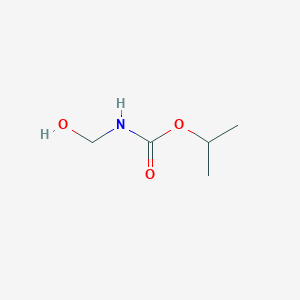
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester, also known as isopropyl carbamate, is a chemical compound with the molecular formula C5H11NO3. It is an ester of carbamic acid and isopropyl alcohol. Isopropyl carbamate has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a precursor to other chemicals.
Mécanisme D'action
The mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.
Effets Biochimiques Et Physiologiques
Isopropyl carbamate has been shown to have low toxicity in mammals. However, it can cause irritation to the skin, eyes, and respiratory system upon exposure. In insects, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate has been shown to have a broad spectrum of activity against a variety of pests, including aphids, mites, and whiteflies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate in lab experiments is its low toxicity in mammals. This makes it a safer alternative to other insecticides, such as organophosphates and pyrethroids. However, Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not effective against all types of pests and may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for research on Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate. One area of interest is the development of new synthetic methods for Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and related compounds. Another area of research is the investigation of the mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential use as a tool for studying the nervous system. Finally, there is a need for further studies on the environmental impact of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate and its potential toxicity to non-target organisms.
Méthodes De Synthèse
Isopropyl carbamate can be synthesized by reacting carbamic acid with Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a faint ammonia-like odor.
Applications De Recherche Scientifique
Isopropyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carbamates and ureas. It is also used as a precursor to other chemicals, such as N-Carbamic acid, (hydroxymethyl)-, 1-methylethyl estercarbamoyl chloride and Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester isocyanate. Isopropyl carbamate is also used in the manufacturing of pesticides, herbicides, and fungicides.
Propriétés
Numéro CAS |
14236-02-3 |
|---|---|
Nom du produit |
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester |
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
propan-2-yl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)9-5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8) |
Clé InChI |
DDAPWCYXRCDPQS-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NCO |
SMILES canonique |
CC(C)OC(=O)NCO |
Autres numéros CAS |
14236-02-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
